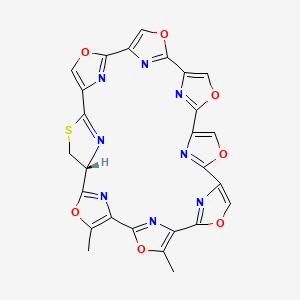
(R)-Telomestatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Telomestatin is a naturally occurring macrocyclic compound known for its potent anti-cancer properties. It was originally isolated from the bacterium Streptomyces anulatus and has garnered significant attention due to its ability to selectively bind to and stabilize G-quadruplex structures in DNA. This stabilization can inhibit the activity of telomerase, an enzyme crucial for the maintenance of telomeres, thereby inducing apoptosis in cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Telomestatin is complex and involves multiple steps. One of the key synthetic routes includes the formation of the macrocyclic ring through a series of cyclization reactions. The process typically begins with the preparation of a linear precursor, which is then cyclized under specific conditions to form the macrocycle. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes the presence of catalysts to facilitate the cyclization.
Industrial Production Methods
Industrial production of ®-Telomestatin is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of more efficient and scalable methods. These methods often involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and improve yields.
Analyse Des Réactions Chimiques
Types of Reactions
®-Telomestatin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Telomestatin include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
®-Telomestatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study macrocyclic ring formation and G-quadruplex stabilization.
Biology: Investigated for its role in telomere biology and its potential to induce apoptosis in cancer cells.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit telomerase activity.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery research.
Mécanisme D'action
The mechanism of action of ®-Telomestatin involves its selective binding to G-quadruplex structures in DNA. This binding stabilizes the G-quadruplex, preventing the binding and activity of telomerase. Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. By inhibiting telomerase, ®-Telomestatin induces telomere shortening and triggers apoptosis in cancer cells. The molecular targets involved in this process include the G-quadruplex structures and telomerase enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
Telomestatin: The racemic mixture of ®-Telomestatin and its enantiomer.
BRACO-19: Another G-quadruplex stabilizer with similar anti-cancer properties.
TMPyP4: A porphyrin-based compound that also stabilizes G-quadruplex structures.
Uniqueness
®-Telomestatin is unique due to its high selectivity and potency in binding to G-quadruplex structures. Unlike other similar compounds, ®-Telomestatin exhibits a stronger binding affinity and greater specificity for G-quadruplexes, making it a more effective inhibitor of telomerase activity and a promising candidate for anti-cancer therapy.
Propriétés
Numéro CAS |
265114-54-3 |
|---|---|
Formule moléculaire |
C26H14N8O7S |
Poids moléculaire |
582.5 g/mol |
Nom IUPAC |
(1R)-4,8-dimethyl-3,7,11,15,19,23,27-heptaoxa-31-thia-33,34,35,36,37,38,39,40-octazanonacyclo[28.2.1.12,5.16,9.110,13.114,17.118,21.122,25.126,29]tetraconta-2(40),4,6(39),8,10(38),12,14(37),16,18(36),20,22(35),24,26(34),28,30(33)-pentadecaene |
InChI |
InChI=1S/C26H14N8O7S/c1-9-17-24-30-14(6-39-24)21-28-12(4-37-21)19-27-11(3-35-19)20-29-13(5-36-20)22-31-15(7-38-22)26-32-16(8-42-26)23-33-18(10(2)40-23)25(34-17)41-9/h3-7,16H,8H2,1-2H3/t16-/m0/s1 |
Clé InChI |
YVSQVYZBDXIXCC-INIZCTEOSA-N |
SMILES isomérique |
CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=N[C@@H](CS9)C(=N2)O1 |
SMILES canonique |
CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853392.png)
![[4-(3-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853394.png)
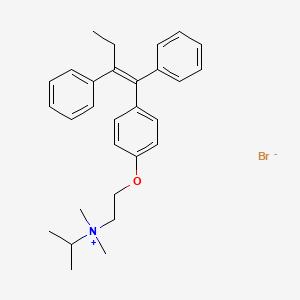
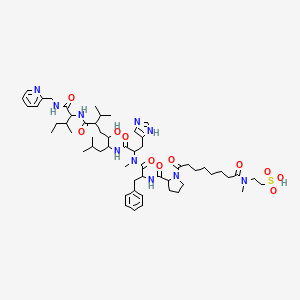
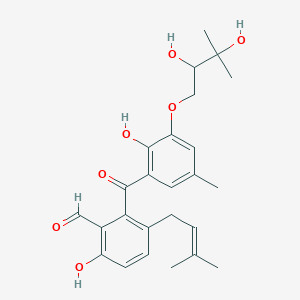
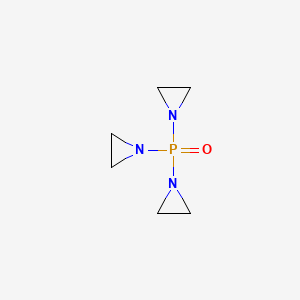
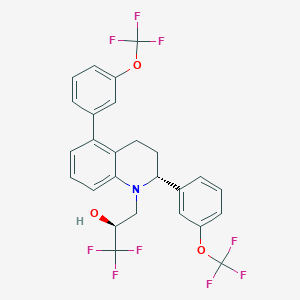

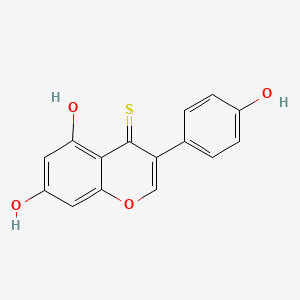

![2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethyl-propan-2-ylazanium](/img/structure/B10853456.png)

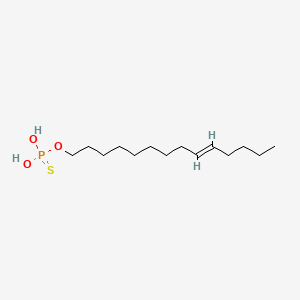
![sodium;4-hydroxy-5-[[3-(1H-imidazol-5-yl)-2-[methyl-[2-[[1-[8-[methyl(2-sulfoethyl)amino]-8-oxooctanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-7-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanimidate](/img/structure/B10853465.png)
